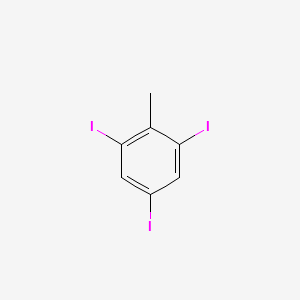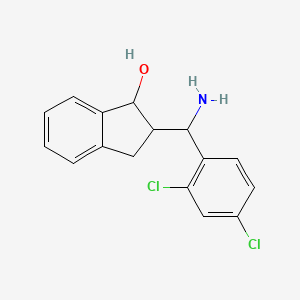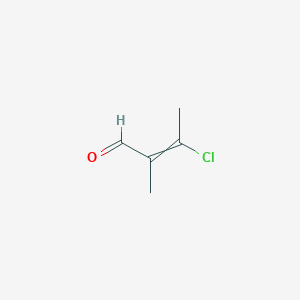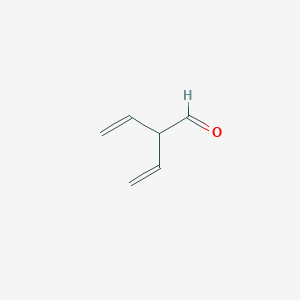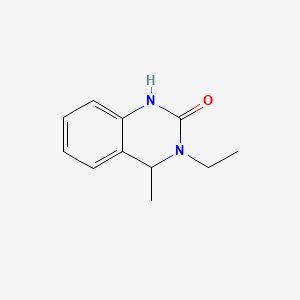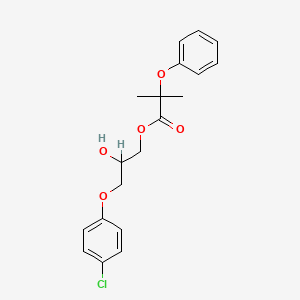![molecular formula C8H15N2O4PS2 B14678526 o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate CAS No. 38090-84-5](/img/structure/B14678526.png)
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a thiadiazole ring, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 5-methoxy-1,3,4-thiadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiadiazole compounds.
Wissenschaftliche Forschungsanwendungen
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate involves the inhibition of specific enzymes and pathways in target organisms. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular functions and ultimately causing the death of the organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methidathion: Another phosphorothioate compound with similar pesticidal properties.
Omeprazole: Although structurally different, it shares some functional similarities in terms of enzyme inhibition.
Uniqueness
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its methoxy-substituted thiadiazole ring is a key feature that differentiates it from other phosphorothioates.
Eigenschaften
CAS-Nummer |
38090-84-5 |
|---|---|
Molekularformel |
C8H15N2O4PS2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H15N2O4PS2/c1-4-13-15(11,14-5-2)16-6-7-9-10-8(12-3)17-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
ZVKNAPZNJGGNMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

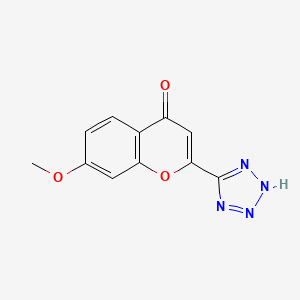
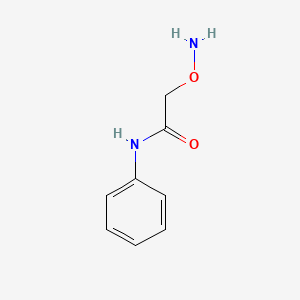
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
